tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate
Description
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl N-propyl-N-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H27N3O2/c1-5-13-21(17(22)23-18(2,3)4)16-14(9-8-12-20-16)15-10-6-7-11-19-15/h8-9,12H,5-7,10-11,13H2,1-4H3 |
InChI Key |
LIQSKIMZLOIQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C(C=CC=N1)C2=NCCCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate typically involves multiple steps:
Formation of the bipyridinyl moiety: This step involves the cyclization of appropriate precursors to form the tetrahydro-bipyridinyl structure.
Introduction of the propyl chain: This can be achieved through alkylation reactions using propyl halides under basic conditions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-bipyridinyl moiety.
Reduction: Reduction reactions can also occur, potentially converting the bipyridinyl structure to a more saturated form.
Substitution: The propyl chain and tert-butyl group can be involved in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing piperazine and bipyridine structures often exhibit neuropharmacological properties. The potential activities of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate include:
- Neurotransmitter Receptor Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety.
- Antidepressant Effects : Similar compounds have been investigated for their antidepressant properties. For instance, studies have shown that derivatives of bipyridine can enhance mood and alleviate symptoms of depression by acting on serotonin receptors.
- Cognitive Enhancement : Some research has suggested that bipyridine derivatives may improve cognitive functions, making them candidates for the treatment of cognitive decline associated with aging or neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Tetrahydro-Bipyridine Moiety : This step often involves cyclization reactions that require careful control of reaction conditions to achieve high yields.
- Carbamate Formation : The final step usually involves the reaction of the amine with a suitable carbamate reagent to form the desired product.
The ability to modify this compound to create derivatives with specific properties enhances its applicability in medicinal chemistry.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Neuropharmacological Studies : Research has demonstrated that derivatives similar to this compound exhibit binding affinity to various receptors involved in mood regulation. For example, one study indicated that a related compound showed significant binding to serotonin receptors (5-HT1A), which are crucial for antidepressant activity .
- Cognitive Function Enhancement : A study investigating the effects of bipyridine derivatives on cognitive function found that these compounds could improve memory retention in animal models. This suggests potential applications in treating cognitive impairments associated with conditions like Alzheimer's disease .
- Pharmacokinetics and Safety Profiles : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a manageable safety profile in preliminary animal testing . Further studies are needed to fully elucidate its metabolic pathways and long-term effects.
Mechanism of Action
The mechanism of action of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate would depend on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Critical Analysis of Structural and Functional Differences
Core Heterocycles :
- Target Compound : The tetrahydro-bipyridinyl core provides partial saturation, balancing rigidity and flexibility, which may enhance binding to enzyme pockets compared to fully aromatic systems .
- Pyrido-pyrimidinones (Compounds 50/51): The fused pyrimidinone ring introduces hydrogen-bonding sites critical for kinase inhibition, as seen in their MST3/4 activity .
- Spiro-thiazolidin (Compound 3) : The spiro system imposes conformational constraints, likely improving selectivity for dual 5-LOX/sEH inhibition .
Substituent Effects :
- Carbamate Linkers: The propyl carbamate in the target compound and Compound 51 () offers extended chain length vs.
- Electron-Withdrawing Groups : Chloro and methylthio substituents in Compounds 50/51 enhance electrophilicity, aiding interactions with kinase ATP-binding pockets .
Physicochemical Properties :
- Solubility : The target compound’s tetrahydro-bipyridinyl core may improve aqueous solubility vs. fully aromatic naphthyridine derivatives () .
Biological Activity
tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 287.37 g/mol. The structure includes a tert-butyl group and a tetrahydro-bipyridine moiety, which are crucial for its biological activity.
Biological Activity
Research indicates that compounds with similar structures often exhibit various neuropharmacological activities. Notable potential activities include:
- Neuroprotective Effects : Compounds containing bipyridine structures have shown promise in protecting neuronal cells from oxidative stress.
- Antidepressant Properties : Some derivatives have been linked to serotonin receptor modulation, suggesting potential use in treating depression.
- Anxiolytic Effects : Similar compounds have been studied for their ability to reduce anxiety-like behaviors in animal models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Neuroprotection | Protection against oxidative stress | |
| Antidepressant | Modulation of serotonin receptors | |
| Anxiolytic | Reduction of anxiety-like behaviors |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Tetrahydro-Bipyridine Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Carbamoylation Reaction : The introduction of the carbamate group is generally performed using isocyanates or carbamates under controlled conditions to ensure high yield and purity.
Case Study: Synthesis Optimization
A recent study optimized the synthesis conditions for similar compounds by varying reaction parameters such as temperature and solvent type. The results indicated a significant improvement in yield when using specific catalysts and solvents, achieving yields above 90% with excellent enantiomeric excess .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various receptors. These studies aim to elucidate:
- Receptor Binding Profiles : Understanding how the compound interacts with neurotransmitter receptors can provide insights into its mechanism of action.
- Potential Side Effects : Investigating off-target interactions is crucial for assessing safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
